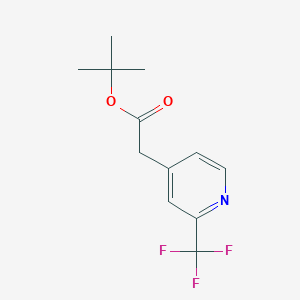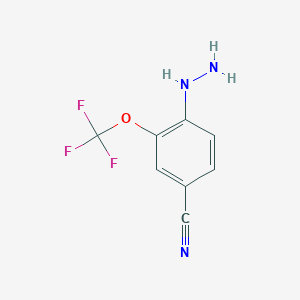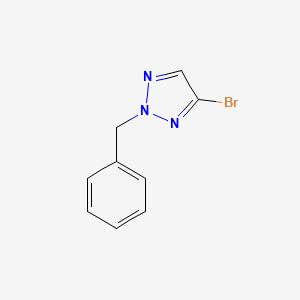
4-iodo-N-methyl-N-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-iodo-N-methyl-N-(trifluoromethyl)aniline: is an organic compound characterized by the presence of iodine, methyl, and trifluoromethyl groups attached to an aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Substitution Reaction: One common method for synthesizing 4-iodo-N-methyl-N-(trifluoromethyl)aniline involves the substitution of an iodine atom onto the aniline ring. This can be achieved by reacting 4-iodoaniline with N-methyl-N-(trifluoromethyl)amine under suitable conditions.
Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, where 4-iodoaniline is coupled with a trifluoromethylated boronic acid derivative in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the iodine or methyl groups are oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can target the iodine group, converting it to a less reactive form.
Substitution: The iodine group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives such as 4-iodo-N-methyl-N-(trifluoromethyl)nitroaniline.
Reduction: Reduced derivatives like 4-iodo-N-methyl-N-(trifluoromethyl)aniline hydride.
Substitution: Substituted products such as 4-azido-N-methyl-N-(trifluoromethyl)aniline.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in various catalytic reactions.
Biology:
Biochemical Studies: Utilized in the study of enzyme interactions and protein binding due to its unique structure.
Medicine:
Pharmaceuticals: Investigated for potential use in drug development, particularly in designing molecules with specific biological activities.
Industry:
Material Science: Employed in the development of high-performance materials and polymers.
Mécanisme D'action
The mechanism by which 4-iodo-N-methyl-N-(trifluoromethyl)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets.
Comparaison Avec Des Composés Similaires
- 4-iodo-N-methyl-N-(trifluoromethyl)benzamide
- 4-iodo-2-(trifluoromethyl)benzonitrile
Comparison:
- 4-iodo-N-methyl-N-(trifluoromethyl)aniline is unique due to the presence of both methyl and trifluoromethyl groups on the aniline ring, which imparts distinct electronic and steric properties compared to its analogs.
- 4-iodo-N-methyl-N-(trifluoromethyl)benzamide has an amide group, which affects its reactivity and solubility.
- 4-iodo-2-(trifluoromethyl)benzonitrile contains a nitrile group, influencing its chemical behavior and applications.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts
Propriétés
Formule moléculaire |
C8H7F3IN |
|---|---|
Poids moléculaire |
301.05 g/mol |
Nom IUPAC |
4-iodo-N-methyl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H7F3IN/c1-13(8(9,10)11)7-4-2-6(12)3-5-7/h2-5H,1H3 |
Clé InChI |
NJEMDTXRYLLPNH-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=C(C=C1)I)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3,7-Dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one](/img/structure/B13979117.png)





![3-Aminospiro[cyclobutane-1,3'-indolin]-2'-one](/img/structure/B13979135.png)

